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Compound of Interest

Compound Name: 5-(4-aminophenyl)piperidin-2-one

CAS No.: 41216-10-8

Cat. No.: B6152779

Get Quote

Executive Summary
The piperidinone scaffold, particularly the 3,5-bis(benzylidene)-4-piperidinone structure,

represents a privileged pharmacophore in medicinal chemistry. Unlike simple piperidines, the

piperidinone core possesses a ketone functionality that, when flanked by benzylidene groups,

creates a conjugated "enone" system. This structure exhibits high affinity for Sigma-1 (

) and Sigma-2 (

) receptors.[1][2][3][4]

This guide details the structural requirements for binding, the specific radioligand binding

protocols necessary for validation, and the interpretation of affinity data (

,

). It addresses the critical technical challenge of distinguishing

affinity in the absence of selective radioligands.
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Receptor Biology & Ligand Interaction
Understanding the target is prerequisite to optimizing the ligand.

The ngcontent-ng-c2977031039="" _nghost-ng-
c1310870263="" class="inline ng-star-inserted">
Receptor[2][3][4][5][6][7][8][9][10][11][12]

Nature: A ligand-operated chaperone protein located at the Mitochondria-Associated

Membrane (MAM) of the Endoplasmic Reticulum (ER).

Ligand Role: Agonists promote dissociation from BiP (binding immunoglobulin protein),

allowing

to chaperone IP3 receptors and stabilize calcium signaling. Antagonists prevent this
dissociation.

Piperidinone Binding: The basic nitrogen of the piperidinone ring forms an essential

electrostatic interaction with Asp126 (or Glu172 depending on the model) in the ligand-

binding pocket.

The Receptor (TMEM97)[13]
Nature: Identified as Transmembrane Protein 97 (TMEM97), involved in cholesterol

homeostasis and autophagy.

Therapeutic Relevance: Highly expressed in proliferating tumor cells;

agonists can induce apoptosis, making cytotoxic piperidinones (like the 3,5-bis(benzylidene)
series) prime candidates for cancer therapy.

Structural determinants of Affinity (SAR)
The Structure-Activity Relationship (SAR) of piperidinone derivatives is governed by three

primary vectors: the Nitrogen substituent, the C3/C5 Arylidene groups, and the C4 Ketone.

The "Butterfly" Model (3,5-bis(benzylidene) series)
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These compounds adopt a conformation where the two phenyl rings act as "wings," fitting into

the hydrophobic pockets of the sigma receptor.
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Figure 1: SAR connectivity for 3,5-bis(benzylidene)-4-piperidinone derivatives.

The Nitrogen (N1): Must remain basic (protonated at physiological pH) to anchor the ligand

via ionic bonding. Bulky groups (e.g., N-benzyl) often enhance

selectivity due to additional hydrophobic interactions near the entrance of the binding pocket.

The Wings (C3/C5): Electron-withdrawing groups (F, Cl) or electron-donating groups (OMe)

on the benzylidene rings modulate cytotoxicity and affinity. The 3,4,5-trimethoxy substitution

pattern is frequently cited for high cytotoxicity and sigma binding.

The Linker: The

-unsaturated ketone system acts as a Michael acceptor, which is crucial for cytotoxicity
(reacting with cellular thiols) but also imposes conformational rigidity that favors sigma
receptor docking.

Technical Protocol: Radioligand Binding Assays
To determine the binding affinity (
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) of novel piperidinones, you must perform competitive displacement assays.

Materials & Reagents[4][14]
Tissue Source: Guinea pig brain (rich in

) or Rat liver (rich in

). Alternatively, transfected HEK293 cells.

Radioligand:

-Pentazocine (Specific Activity ~30-60 Ci/mmol).

Radioligand:

-DTG (1,3-Di-o-tolylguanidine).

Masking Agent (CRITICAL): Since DTG binds both

and

, you must include (+)-pentazocine (100 nM) or dextrallorphan in the

assay to mask

sites.

Step-by-Step Workflow
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Phase 1: Membrane Prep

Phase 2: Incubation

Phase 3: Analysis
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Figure 2: Standardized radioligand binding workflow for Sigma receptors.
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Detailed Protocol Steps
Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge

at 40,000

g for 20 min at 4°C. Resuspend pellet and repeat to remove endogenous ligands.

Assay Setup:

Total Binding: Membrane + Radioligand + Buffer.

Non-Specific Binding (NSB): Membrane + Radioligand + 10

M Haloperidol (or 10

M unlabeled Pentazocine).

Test: Membrane + Radioligand + Piperidinone derivative (

to

M).

Incubation:

: Incubate with 2-3 nM

-pentazocine for 120 min at 37°C.

: Incubate with 3 nM

-DTG + 100 nM (+)-pentazocine for 120 min at 25°C (RT).

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5%

polyethyleneimine to reduce filter binding). Wash 3x with ice-cold buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Data Calculation
Calculate the inhibition constant (
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) using the Cheng-Prusoff equation:

Where:

is the concentration of piperidinone displacing 50% of specific binding.

is the concentration of radioligand used.

is the dissociation constant of the radioligand (determined via Saturation Binding).

Data Presentation & Interpretation
Representative Affinity Data
The following table summarizes binding affinities for key piperidinone-related scaffolds. Note

that 3,5-bis(benzylidene) derivatives often show moderate sigma affinity but high cytotoxicity,

suggesting a mechanism involving both receptor binding and Michael addition.

Compound
Class

Structure
Feature

Affinity (

)

Affinity (

)

Selectivity (

)

(+)-Pentazocine
Benzomorphan

(Standard)
~3 nM >1,000 nM

Highly

Selective

DTG
Guanidine

(Standard)
~30 nM ~30 nM Non-selective

PB28
Cyclohexyl-

piperazine
0.38 nM 0.68 nM

Mixed High

Affinity

Compound 5
N-benzyl-

piperidinyl-linker
1.45 nM 420 nM Selective

3,5-

bis(benzylidene)
Enone "Wings" 10 - 100 nM 50 - 200 nM Moderate Mixed

*Values are approximate ranges based on Dimmock et al. and related SAR studies for

optimized derivatives.
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Interpreting the "Masking Hazard"
Expert Insight: Recent studies indicate that using (+)-pentazocine to mask

sites in

assays can be problematic. High concentrations of the mask may alter the apparent

of DTG or incompletely mask

if the test compound has extremely high affinity.

Validation: If your piperidinone shows high

affinity (

nM), validate the result using a selective

radioligand like

or perform the assay in a cell line devoid of

(e.g., MCF-7 cells, though expression varies).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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